Product packaging for 2-Ethyl-4-amino-3(2h)-pyridazinone(Cat. No.:CAS No. 911320-63-3)

2-Ethyl-4-amino-3(2h)-pyridazinone

Cat. No.: B2509428
CAS No.: 911320-63-3
M. Wt: 139.158
InChI Key: MYADONKGVDHOIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-amino-3(2H)-pyridazinone is a chemical compound based on the pyridazinone core, a heterocyclic structure known for its diverse biological activities and significance in medicinal chemistry research. This compound features an ethyl substituent on the pyridazinone ring nitrogen and an amino group at the 4-position. Pyridazinone derivatives are a subject of extensive investigation in pharmaceutical research due to their wide range of potential pharmacological effects. Scientific studies on analogous structures have shown that compounds within this class can exhibit antinociceptive (pain-blocking) activity . Furthermore, related pyridazinone derivatives have been explored for their anti-inflammatory potential, with some acting as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme target for inflammatory diseases such as COPD and asthma . Research into other pyridazinone analogues has also indicated possible anti-proliferative effects, suggesting utility in oncology research, for instance against colon carcinoma cell lines . The 4-amino-3(2H)-pyridazinone structure is a privileged scaffold for designing novel bioactive molecules, and the specific substitution pattern on the ring system is a key determinant of its biological profile and research applications . This product is intended for research purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O B2509428 2-Ethyl-4-amino-3(2h)-pyridazinone CAS No. 911320-63-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-9-6(10)5(7)3-4-8-9/h3-4H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYADONKGVDHOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Prominence of Pyridazinones in Modern Chemical Science

Pyridazinone derivatives, characterized by a six-membered ring containing two adjacent nitrogen atoms and a ketone group, represent a versatile and highly valued class of heterocyclic compounds. benthamdirect.com Their significance stems from their broad spectrum of biological activities, making them a "wonder nucleus" in the pursuit of new therapeutic agents and other bioactive molecules. sarpublication.com The inherent structural features of the pyridazinone core, including the presence of nitrogen atoms and a keto functionality, allow for diverse chemical modifications and interactions with biological targets through mechanisms like protonation and hydrogen bond formation. nih.gov

The wide-ranging pharmacological potential of pyridazinones is extensively documented, with derivatives exhibiting activities such as:

Cardiovascular effects: including antihypertensive, antiplatelet, and cardiotonic properties. sarpublication.com

Anti-inflammatory and Analgesic action: with some derivatives showing potent anti-inflammatory and pain-relieving effects with reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). sarpublication.comresearchgate.net

Anticancer activity: demonstrating promise in targeting various processes involved in cancer development. nih.gov

Antimicrobial properties: including antibacterial, antifungal, and antiviral activities. sarpublication.com

Central Nervous System effects: such as anticonvulsant, antidepressant, and anxiolytic activities. sarpublication.comresearchgate.net

Agrochemical applications: with some derivatives showing utility as herbicides and plant growth regulators. sarpublication.comnih.gov

The ease of functionalization at various positions on the pyridazinone ring further enhances its appeal to chemists, allowing for the systematic exploration of structure-activity relationships (SAR) and the design of molecules with optimized properties. sarpublication.comresearchgate.net This adaptability has solidified the pyridazinone scaffold as a "privileged" structure in drug discovery. nih.govnih.gov

The 3 2h Pyridazinone Scaffold: a Versatile Foundation

Within the broader class of pyridazinones, the 3(2H)-pyridazinone scaffold is of particular importance. Its structural characteristics provide a robust foundation for the development of a wide array of functional molecules. benthamdirect.comnih.gov The synthesis of this scaffold is often achieved through straightforward and efficient methods, such as the condensation of γ-ketoacids with hydrazine (B178648) hydrate (B1144303). nih.gov

The true power of the 3(2H)-pyridazinone scaffold lies in its amenability to chemical modification. Researchers can readily introduce a variety of substituents at different positions of the ring, thereby fine-tuning the molecule's steric, electronic, and lipophilic properties. sarpublication.comresearchgate.net This allows for the creation of extensive libraries of compounds for screening against various biological targets.

The versatility of the 3(2H)-pyridazinone scaffold is highlighted by its use in developing molecules with diverse applications, from potent pharmaceuticals to innovative agrochemicals. rsc.org For instance, derivatives of this scaffold have been investigated as plant activators, offering an eco-friendly approach to crop protection. rsc.org The ability to systematically alter the scaffold's substituents enables the optimization of biological activity and the exploration of novel therapeutic and agricultural solutions. nih.gov

A Spotlight on 4 Amino 3 2h Pyridazinone Derivatives

Classical and Contemporary Approaches to 3(2H)-Pyridazinone Ring Formation

The construction of the 3(2H)-pyridazinone ring is a fundamental step in the synthesis of this class of compounds. Both classical and modern synthetic methods are employed to achieve this heterocyclic core.

Direct synthesis of the pyridazinone ring often involves the condensation of a γ-ketoacid with hydrazine hydrate. nih.gov This straightforward approach provides a versatile entry to 6-substituted-phenyl-4,5-dihydropyridazin-3(2H)-ones. nih.gov Subsequent oxidation, for instance with bromine in acetic acid, can then introduce the double bond to form the aromatic pyridazinone ring. nih.gov

Another direct approach involves the reaction of a diketone sodium salt with ethyl chloro(hydroximino)acetate, which leads to a mixture of isomers that can be cyclized to form an isoxazole-pyridazinone scaffold using phenylhydrazine. mdpi.com

[3+2] cycloaddition reactions represent a more contemporary method for constructing pyridazine-containing systems. nih.gov For example, the reaction of diazopropane (B8614946) with pyridazinones can yield saturated pyrazolo-pyridazinone derivatives. nih.gov Similarly, mesoionic oxazolo-pyridazinones, generated in situ from 3(2H)-pyridazinone acids, can undergo cycloaddition with acetylenic dipolarophiles to form pyrrolo[1,2-b]pyridazines. nih.govmdpi.com

Cyclization reactions are a cornerstone of pyridazinone synthesis. A common strategy involves the condensation of benzil (B1666583) monohydrazones with reagents like ethyl cyanoacetate (B8463686) or diethyl malonate in the presence of a base to form the pyridazinone ring. arabjchem.org

Furthermore, cyclocondensation of pyrazole (B372694) derivatives with hydrazine has been utilized to synthesize pyrazolo-pyridazines. nih.gov The initial pyrazole derivatives themselves can be obtained through a cycloaddition reaction. nih.gov Reductive cyclization of 4-(2-nitrophenyl)-pyridazine-3-carboxylate esters using iron in acetic acid is another method to produce fused pyridazinone systems, specifically lactams. mdpi.com

The following table summarizes some direct synthesis and cyclization approaches:

Starting MaterialsReagentsProduct Type
γ-KetoacidHydrazine hydrate6-Substituted-phenyl-4,5-dihydropyridazin-3(2H)-one nih.gov
Diketone sodium salt, Ethyl chloro(hydroximino)acetatePhenylhydrazineIsoxazole-pyridazinone mdpi.com
DiazopropanePyridazinoneSaturated pyrazolo-pyridazinone nih.gov
3(2H)-Pyridazinone acidsAcetic anhydride, Acetylenic dipolarophilePyrrolo[1,2-b]pyridazine nih.govmdpi.com
Benzil monohydrazoneEthyl cyanoacetate or Diethyl malonate5,6-Disubstituted-3(2H)-pyridazinone arabjchem.org
Pyrazole derivativeHydrazinePyrazolo-pyridazine nih.gov
4-(2-Nitrophenyl)-pyridazine-3-carboxylate esterIron, Acetic acidFused pyridazinone (lactam) mdpi.com

Functionalization and Derivatization Strategies for the 4-Amino-3(2H)-Pyridazinone Scaffold

Once the pyridazinone core is established, various functional groups can be introduced and modified to create a diverse range of analogues.

The introduction of an amino group at the C-4 position is a key step in the synthesis of 4-amino-3(2H)-pyridazinone derivatives. This can be achieved through several methods. One common approach is the reduction of a nitro group at the C-4 position. For instance, a 4-nitro-pyridazinone intermediate can be treated with ammonium (B1175870) formate (B1220265) and palladium on carbon (Pd/C) in ethanol (B145695) to yield the corresponding 4-amino derivative. core.ac.uk

Another strategy involves the displacement of a suitable leaving group at the C-4 position. For example, a nitro group can be displaced by various alkyl- or heteroarylamines to introduce substituted amino functions. core.ac.uk The 4-amino group can also be introduced by treating an isoxazole-pyridazinone intermediate with ammonium formate and Pd/C. mdpi.com

Further derivatization of the 4-amino group is also possible. For example, acylation with thionyl chloride and an appropriate amine can lead to the formation of 4-amido pyridazinones. mdpi.com

The N-2 position of the pyridazinone ring is a common site for introducing alkyl and aryl substituents, which can significantly influence the compound's properties. The introduction of a 2-ethyl group is a specific and important modification.

A general method for N-alkylation involves reacting the pyridazinone with an alkylating agent, such as ethyl bromide or ethyl chloroacetate, in the presence of a base like potassium carbonate. mdpi.comnih.govresearchgate.net For instance, the reaction of a 4-amino-pyridazinone with ethyl bromide under standard conditions leads to the corresponding N-2 ethylated product. mdpi.com Similarly, N-alkylation of 6-substituted-3(2H)-pyridazinones can be achieved with ethyl chloroacetate. nih.gov

Arylation at the N-2 position can be accomplished through coupling reactions. For example, coupling with an appropriate aryl boronic acid in the presence of a copper catalyst can introduce an aryl group at this position. core.ac.uk

Modifications at the C-5 and C-6 positions of the pyridazinone ring allow for the exploration of structure-activity relationships. A variety of substituents can be introduced at these positions.

At the C-6 position, modifications can include the introduction of different aryl groups. unifi.it For example, 6-phenyl-substituted pyridazinones can be synthesized and further modified. nih.govunifi.it The nature of the substituent at C-6 can have a significant impact on the biological activity of the resulting compounds. unifi.it

The C-5 position can also be functionalized. For example, starting from an isoxazolopyridazine, reductive cleavage can yield a 4-amino-5-acetyl derivative, which can then be further modified. core.ac.uk

The following table provides examples of functionalization and derivatization strategies:

PositionReaction TypeReagentsResulting Functional Group
C-4Reduction of nitro groupAmmonium formate, Pd/CAmino group core.ac.uk
C-4Nucleophilic substitutionAlkyl- or heteroarylamineSubstituted amino group core.ac.uk
C-4Acylation of amino groupThionyl chloride, AmineAmido group mdpi.com
N-2AlkylationEthyl bromide, K₂CO₃Ethyl group mdpi.com
N-2AlkylationEthyl chloroacetate, K₂CO₃Ethyl acetate (B1210297) group nih.govresearchgate.net
N-2ArylationAryl boronic acid, Cupric acetateAryl group core.ac.uk
C-6ArylationVarious aryl precursors(Substituted) Phenyl group nih.govunifi.it
C-5From isoxazole (B147169) cleavagePd/C, Parr instrumentAcetyl group core.ac.uk

Halogenation and Subsequent Nucleophilic Substitutions on Pyridazinones

Halogenation of the pyridazinone ring is a key strategy for introducing a reactive handle, which can then be displaced by various nucleophiles to generate a library of analogues. The position of halogenation is crucial and can be influenced by the existing substituents on the pyridazinone core.

One common method involves the use of phosphoryl oxychloride (POCl₃) to convert a pyridazinone to its corresponding chloropyridazine derivative. nih.gov For instance, the reaction of a pyridazinone with POCl₃ can yield a chloropyridazine, which is then susceptible to nucleophilic attack. nih.gov This intermediate can react with a variety of nucleophiles, such as amines, hydrazones, and alkoxides, to introduce diverse functionalities. nih.govnih.gov

The regioselectivity of nucleophilic substitution on polyhalogenated pyridazinones is dependent on the nature of the incoming nucleophile. For example, the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with primary and secondary amines, such as butylamine (B146782) and morpholine, results in the preferential substitution of the fluorine atom at the 4-position. nih.gov Subsequent reactions can then be performed to create 4,5-disubstituted systems. nih.gov

The reactivity of the pyridazinone ring towards nucleophiles can be enhanced by the presence of an N-oxide functionality. However, in some cases, attempted halogenation can lead to unexpected rearrangements or the formation of alternative products. For example, the bromination of 4-aminopyridazine (B156604) with HBr and H₂O₂ was reported to yield 4-amino-5-bromopyridazine instead of the expected product. wur.nl

The following table summarizes some examples of nucleophilic substitution reactions on halogenated pyridazinones:

Starting MaterialReagentProductReference
6-anthracen-9-yl-4-(1H-indol-3-yl)-4,5-dihydro-2H-pyridazin-3-onePOCl₃6-anthracen-9-yl-3-chloro-4-(1H-indol-3-yl)-4,5-dihydropyridazine nih.gov
4,5,6-trifluoropyridazin-3(2H)-oneButylamine4-butylamino-5,6-difluoropyridazin-3(2H)-one nih.gov
4,5,6-trifluoropyridazin-3(2H)-oneMorpholine4-morpholino-5,6-difluoropyridazin-3(2H)-one nih.gov
4-aminopyridazineHBr, H₂O₂4-amino-5-bromopyridazine wur.nl

Catalytic and Green Chemistry Approaches in Pyridazinone Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of pyridazinone derivatives. These approaches aim to minimize waste, reduce reaction times, and utilize less hazardous reagents.

Microwave-Assisted Synthesis of Pyridazinone Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including pyridazinones. asianpubs.orgtandfonline.comnih.gov This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.gov

For example, the synthesis of various pyridazinone derivatives has been successfully achieved using microwave irradiation. asianpubs.orgtandfonline.com In one instance, the condensation of 3-chloro-6-substituted phenyl pyridazine (B1198779) with anthranilic acid in methanol (B129727) was accomplished in just 1-3 minutes under microwave conditions. asianpubs.org Similarly, an efficient and simple microwave-assisted synthesis of sulfonamide derivatives incorporating a pyridazine moiety has been developed. tandfonline.comnih.gov

The benefits of microwave-assisted synthesis include:

Reduced Reaction Times: Reactions that would typically take hours to complete under conventional heating can often be finished in minutes. asianpubs.org

Improved Yields: Microwave heating can lead to higher product yields. nih.gov

Enhanced Purity: In some cases, microwave-assisted methods can produce purer products, reducing the need for extensive purification. nih.gov

Emerging Catalytic Systems for Pyridazinone Formation

The development of novel catalytic systems is another key area of research in pyridazinone synthesis. These catalysts can offer improved selectivity, higher efficiency, and milder reaction conditions.

One approach involves the use of transition metal catalysts. For instance, a copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones provides an efficient route to 1,6-dihydropyridazines, which can then be oxidized to pyridazines. organic-chemistry.org Another example is the use of indium(III) chloride (InCl₃) as a catalyst for the one-pot condensation of 3-methyl-1-phenyl-1H-pyrazolo-5-amine, formaldehyde, and β-diketones in water under microwave irradiation to form pyrazolo[3,4-b]pyridine derivatives. rsc.org

Furthermore, Lewis acid-mediated inverse electron demand Diels-Alder reactions between 3-monosubstituted s-tetrazines and silyl (B83357) enol ethers have been shown to produce functionalized pyridazines with high regioselectivity. organic-chemistry.org There are also reports of metal-free approaches, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines to afford 6-aryl-pyridazin-3-amines. organic-chemistry.org

Recent advancements also include the use of designed phosphine (B1218219) reagents for the selective halogenation of pyridines, which could potentially be adapted for pyridazinone systems. nih.gov These methods often operate under mild conditions and exhibit broad substrate scope. nih.gov

The following table highlights some emerging catalytic systems for pyridazinone synthesis:

Reaction TypeCatalyst/ReagentProduct TypeReference
6-endo-trig cyclizationCopper1,6-dihydropyridazines organic-chemistry.org
One-pot condensationInCl₃Pyrazolo[3,4-b]pyridines rsc.org
Inverse electron demand Diels-AlderLewis AcidFunctionalized pyridazines organic-chemistry.org
aza-Diels-Alder- (Metal-free)6-aryl-pyridazin-3-amines organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on Pyridazinone Nuclei

The pyridazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. wikipedia.org This inherent electron deficiency, further amplified by the electron-withdrawing nature of the carbonyl group in the pyridazinone ring, generally deactivates the nucleus towards electrophilic aromatic substitution (EAS). Electrophilic attack is challenging because the ring has a reduced capacity to stabilize the positive charge in the intermediate carbocation (the arenium ion). masterorganicchemistry.com

However, the reactivity in a specific analogue like 2-Ethyl-4-amino-3(2H)-pyridazinone is modulated by the substituents present. The 4-amino group is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. Conversely, the carbonyl group and the ring nitrogens are deactivating. This creates a competitive electronic environment.

The directing effect of these groups is crucial. The activating amino group directs incoming electrophiles to the ortho and para positions. In the case of the 4-amino-3(2H)-pyridazinone system, the C5 position is ortho to the amino group and would be the most likely site for electrophilic attack, should the reaction proceed. Despite the activating effect of the amino group, forcing conditions are typically required for electrophilic substitution on such electron-poor heterocyclic systems.

Functional Group Effect on Pyridazinone Ring Nature Influence on EAS
Ring Nitrogens Electron-withdrawing (Inductive & Resonance)Strongly DeactivatingHinders reaction, directs meta (relative to themselves)
Carbonyl Group (C=O) Electron-withdrawing (Inductive & Resonance)Strongly DeactivatingHinders reaction, directs meta
Amino Group (-NH2) Electron-donating (Resonance)Strongly ActivatingPromotes reaction, directs ortho and para
Alkyl Group (e.g., -Ethyl) Electron-donating (Inductive)Weakly ActivatingPromotes reaction, directs ortho and para

Nucleophilic Addition and Substitution Reactions of 4-Amino-3(2H)-Pyridazinones

In contrast to their inertness toward electrophiles, pyridazinone nuclei are highly susceptible to nucleophilic reactions. The electron-deficient character of the ring makes it an excellent electrophile for attack by nucleophiles. Nucleophilic aromatic substitution (SNAr) is a common reaction pathway, particularly when a good leaving group is present on the ring. mdpi.com

The synthesis of 4-amino-3(2H)-pyridazinones can itself be achieved through nucleophilic substitution. For instance, the introduction of an amino group at the C4 position can be accomplished by treating a suitable precursor with hydrazine hydrate at elevated temperatures. nih.govsemanticscholar.orgcrossref.org

Furthermore, the pyridazinone ring can undergo substitution at various positions. Halogenated pyridazinones are particularly useful substrates. For example, a chloro group at the C3 position can be displaced by various nucleophiles. nih.gov The regioselectivity of these reactions is influenced by the electronic environment; nucleophilic attack is favored at positions that are electron-poor. DFT calculations on related 2,4-dichloroquinazoline (B46505) systems have shown that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. mdpi.com A similar principle applies to the pyridazinone ring, where positions activated by the carbonyl group and ring nitrogens are primary targets.

Complex nucleophilic substitution mechanisms, such as the Addition of the Nucleophile, Ring Opening, and Ring Closure (SN(ANRORC)) pathway, have been observed in pyridazine systems, especially when treated with strong nucleophiles like potassium amide. wur.nl These reactions can lead to profound structural changes.

The 4-amino group can also participate in reactions. For example, it can be acylated or used as a nucleophile in cyclization reactions to form fused heterocyclic systems. nih.govsemanticscholar.org

Substrate Nucleophile / Reagent Reaction Type Product Reference
6-Aryl-4-chloro-3(2H)-pyridazinoneHydrazine HydrateNucleophilic Substitution6-Aryl-4-amino-3(2H)-pyridazinone nih.govsemanticscholar.org
4-(2-(4-Halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-onePhosphorus OxychlorideChlorination (OH to Cl)3-Chloro-4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazine nih.gov
3-Chloropyridazine derivativeThioureaNucleophilic SubstitutionPyridazine-3(2H)-thione derivative nih.gov
4-Amino-6-aryl-2-methyl-3(2H)-pyridazinoneTriphosgene, then AmmoniaUrea Formation4-Ureido-6-aryl-2-methyl-3(2H)-pyridazinone nih.govsemanticscholar.org

Tautomerism and Isomerism within the Pyridazinone System

Tautomerism is a critical feature of the pyridazinone system, significantly influencing its reactivity and interactions. The primary tautomeric equilibrium is the keto-enol type. researchgate.net For 3(2H)-pyridazinones, the molecule can theoretically exist in the amide (keto) form or the aromatic hydroxy (enol) form. It has been established that oxo-pyridazines predominantly exist in the more stable oxo (keto) form. researchgate.net

Another potential tautomerism is the amino-imino equilibrium at the C4 position. The 4-amino group can tautomerize to a 4-imino form, which can influence its hydrogen bonding capabilities and reactivity.

Isomerism is also fundamental to the pyridazine family. Pyridazine (1,2-diazine) is a constitutional isomer of pyrimidine (B1678525) (1,3-diazine) and pyrazine (B50134) (1,4-diazine), each possessing distinct electronic properties and reactivity profiles. wikipedia.org Within substituted pyridazinones, positional isomers are common, depending on the location of substituents on the ring, which leads to different chemical and physical properties.

Keto-Enol and Amino-Imino Tautomerism in a 4-Amino-3(2H)-pyridazinone framework

The image depicts the predominant keto-amino form in equilibrium with its less stable enol-amino and keto-imino tautomers. The keto-amino form is generally the most stable. researchgate.net

Ring Transformations and Rearrangement Reactions of Pyridazinone Structures

The pyridazinone ring is not static and can undergo significant structural changes through ring transformation and rearrangement reactions. These reactions are valuable in synthetic chemistry for creating novel heterocyclic scaffolds.

One important class of transformations involves ring-opening reactions. For example, related pyridone structures can be opened by nucleophiles and subsequently recyclized to form different, often more complex, polycyclic systems. mdpi.commdpi.com This strategy leverages the inherent reactivity of the heterocyclic core to build new rings.

Ring transformation reactions can also lead to different heterocyclic systems. A notable example is the conversion of 4-amino-3-halogenopyridazines into pyrazoles or 1,2,4-triazoles. wur.nl This type of rearrangement often proceeds through complex mechanisms, such as the SN(ANRORC) pathway, where the initial nucleophilic attack is followed by the opening of the pyridazine ring and subsequent closure into a new, thermodynamically stable ring system. wur.nl

These transformations highlight the synthetic utility of the pyridazinone ring as a precursor to a variety of other important heterocyclic structures.

Starting Material Reagents / Conditions Transformation Type Resulting Structure Reference
4-Amino-3-halogenopyridazinesPotassium Amide in Liquid AmmoniaRing TransformationPyrazoles wur.nl
4-Amino-3,6-dihalogenopyridazinesPotassium Amide in Liquid AmmoniaRing Transformation1,2,4-Triazoles wur.nl
3-hydroxy-3,4-dihydropyrido[2,1-c] wur.nlnih.govoxazine-1,8-dionesBinucleophiles (e.g., ethylenediamine)Ring-Opening / RecyclizationPolycyclic Pyridones mdpi.commdpi.com

Structure Activity Relationship Sar Studies of 4 Amino 3 2h Pyridazinone Derivatives

Elucidation of Key Structural Elements for Specific Biological Activities

The biological activity of 4-amino-3(2H)-pyridazinone derivatives can be significantly influenced by the nature and position of various substituents on the pyridazinone ring. Understanding these influences is fundamental to designing more potent and selective compounds.

Impact of N-2 Alkyl/Aryl Substitution on Activity Profiles

Substituents at the N-2 position of the pyridazinone ring play a crucial role in modulating the biological activity of these compounds. Studies have shown that the introduction of different alkyl or aryl groups at this position can lead to a wide range of pharmacological effects, including antinociceptive, anti-inflammatory, and antiplatelet activities. nih.govnih.gov

For instance, in a series of 4-amino-3(2H)-pyridazinones bearing arylpiperazinylalkyl groups at the N-2 position, several compounds demonstrated significant antinociceptive effects. nih.gov The nature of the aryl group and the length of the alkyl chain were found to be important for activity. Similarly, for antiplatelet activity, hydrophobic substituents at the N-2 position were found to be beneficial. nih.gov

In the context of phosphodiesterase 4 (PDE4) inhibition, the substituent at the N-2 position also plays a key role. While a hydrogen bond donor (R2 = H) was found to be optimal for PDE4B affinity, increasing the hydrophobic character with a benzyl (B1604629) group (R2 = Bn) slightly decreased the inhibitory effect but was suggested to potentially impact selectivity. nih.gov The introduction of a methyl group at N-2 has also been explored in various studies. nih.govsemanticscholar.org

The following table summarizes the impact of various N-2 substituents on the biological activities of 4-amino-3(2H)-pyridazinone derivatives based on findings from multiple studies.

N-2 SubstituentBiological ActivityResearch Findings
Arylpiperazinylalkyl groupsAntinociceptiveThe nature of the aryl group and the length of the alkyl chain are important for activity. nih.gov
Hydrophobic substituentsAntiplateletHydrophobic groups at this position are required for better activity. nih.gov
HydrogenPDE4B InhibitionA hydrogen bond donor at this position is optimal for PDE4B affinity. nih.gov
MethylFABP4 Inhibition, Anticonvulsant, AntitubercularN-methyl derivatives have been synthesized and evaluated for various activities. nih.govsemanticscholar.orgusp.br
BenzylPDE4B InhibitionA benzyl group slightly decreased inhibitory effect compared to hydrogen but may affect selectivity. nih.gov
Aryl groupsGeneralDirect N-arylation of pyridazin-3(2H)-ones has been achieved, expanding the diversity of compounds. researchgate.net

Role of the Amino Functionality at C-4 in Activity Modulation

The amino group at the C-4 position is a defining feature of this class of compounds and is critical for their biological activity. Direct amination of 3(2H)-pyridazinones is a key synthetic step to introduce this functionality. clockss.org The presence and modification of this amino group can significantly alter the pharmacological profile of the molecule.

For example, in the pursuit of fatty acid-binding protein 4 (FABP4) inhibitors, both 4-amino and 4-ureido pyridazinone scaffolds have been identified as promising starting points. nih.govsemanticscholar.orgcore.ac.uk This suggests that the nitrogen-containing substituent at C-4 is a key interaction point with the biological target.

Furthermore, studies on 5-acyl-6-aryl-4-nitro-3(2H)pyridazinones and their corresponding 4-amino derivatives have highlighted the importance of the substituent at the C-4 position for anti-inflammatory and antiplatelet activities. nih.gov While the 4-nitro derivatives showed good in vitro antiplatelet activity, the 4-amino compounds exhibited potent anti-inflammatory effects. nih.gov This demonstrates how a simple conversion of a nitro group to an amino group can switch the primary biological activity.

The table below outlines the influence of the C-4 amino group and its variations on the biological activities of pyridazinone derivatives.

C-4 SubstituentBiological ActivityResearch Findings
Amino (-NH2)Antinociceptive, Anti-inflammatory, FABP4 InhibitionA key functional group for various biological activities. nih.govnih.govnih.gov
Ureido (-NHCONH2)FABP4 InhibitionA viable alternative to the amino group for targeting FABP4. nih.govsemanticscholar.orgcore.ac.uk
Nitro (-NO2)AntiplateletThe nitro group at C-4 is important for in vitro antiplatelet activity. nih.gov
Substituted AminoGeneralModifications of the amino group can lead to diverse biological profiles. google.com

Effects of Substituents at C-5 and C-6 on Pyridazinone Activity

For instance, in a study of antiaggregating pyridazinones, the presence of an acetyl substituent at the C-5 position was shown to be of primary importance for activity. nih.gov This highlights the specific requirement of a particular functional group at this position for a desired biological effect.

The C-6 position is also a key site for modification. The introduction of various aryl groups at C-6 has been a common strategy in the design of pyridazinone-based compounds with diverse pharmacological activities, including anti-inflammatory and analgesic properties. nih.govnih.gov The nature of the aryl substituent can significantly impact potency.

The following table summarizes the effects of substituents at the C-5 and C-6 positions on the biological activity of pyridazinone derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridazinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org These models can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more promising candidates.

Several QSAR studies have been conducted on pyridazinone derivatives to understand the structural requirements for various biological activities, including acetylcholinesterase inhibition and corrosion inhibition. trdizin.gov.trkfupm.edu.saresearchgate.net These studies typically involve the calculation of various molecular descriptors that quantify different aspects of the chemical structure, such as electronic, steric, and hydrophobic properties.

For example, a QSAR study on pyridazinone derivatives as acetylcholinesterase inhibitors resulted in an equation that could be used to calculate the estimated IC50 values of new compounds before their synthesis. trdizin.gov.tr Similarly, QSAR models have been developed to predict the anticorrosion abilities of pyridazine (B1198779) derivatives, suggesting that their adsorption is dependent on specific molecular descriptors. kfupm.edu.saresearchgate.net In another study, 3D-QSAR models for pyrazolo[3,4-d]pyridazinone derivatives as FGFR1 inhibitors were developed, which could reliably predict their bioactivities. tandfonline.com

Conformational Analysis and its Correlation with Biological Response in Pyridazinones

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the preferred spatial arrangement of a molecule, which can then be correlated with its biological activity.

For pyridazinone derivatives, conformational flexibility can influence their potency and selectivity. For instance, introducing a degree of conformational freedom between the pyridazinone scaffold and a heterocyclic moiety was explored to study its influence on PDE4 inhibition. nih.gov The more planar character of the pyridazinone scaffold, compared to its dihydrogenated form, was suggested to allow for better interactions with the active site of the enzyme. nih.gov

In another study on tricyclic pyridazinone derivatives as STAT3 inhibitors, the stereochemistry of the compounds was found to be critical for activity. rsc.org The (S)-enantiomer was found to be twice as potent as the (R)-enantiomer, highlighting the importance of a specific 3D arrangement for effective binding to the target. rsc.org

Mechanistic Investigations of 4 Amino 3 2h Pyridazinone Analogues at the Molecular Level

Target Identification and Ligand-Protein Interactions

The biological effects of 4-amino-3(2H)-pyridazinone analogues are rooted in their specific interactions with protein targets. Studies have focused on identifying these targets and characterizing the binding interactions through enzyme inhibition assays and receptor binding profiles.

A significant area of investigation for 4-amino-3(2H)-pyridazinone analogues has been their role as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is involved in the transport of fatty acids and is considered a therapeutic target for metabolic diseases and cancer. nih.govbath.ac.ukuel.ac.uk

Researchers have utilized computer-aided molecular design to develop novel and potent FABP4 inhibitors based on the 4-amino and 4-ureido pyridazinone scaffold. nih.govsemanticscholar.org These efforts led to the identification of several compounds with significant inhibitory activity. In one study, a series of 4-amino and 4-ureido pyridazinone derivatives were synthesized and screened against FABP4. nih.gov Compound 25a from this series demonstrated a potent inhibitory activity with an IC₅₀ value of 2.97 µM, which was lower than the reference compound, arachidonic acid (IC₅₀ of 3.42 µM). nih.gov

Further optimization of this scaffold led to the development of even more potent inhibitors. core.ac.uknih.gov A subsequent study identified compound 14e as the most potent analogue, with an IC₅₀ of 1.57 µM, surpassing the positive control, arachidonic acid (IC₅₀ = 3.30 µM). core.ac.uk Molecular dynamics simulations confirmed that compound 14e effectively establishes interactions with multiple amino acids within the FABP4 binding pocket, which is consistent with its enhanced in vitro activity. core.ac.uk

The inhibitory activity of these compounds is typically evaluated using a fluorescence displacement assay. In this method, a fluorescent probe, such as Dansyl-aminoundecanoic acid (DAUDA), binds to FABP4, resulting in a high fluorescence signal. When an effective inhibitor displaces the probe from the binding pocket, a reduction in fluorescence is observed, allowing for the quantification of inhibitory potency. nih.gov

The structural framework of certain 4-amino-3(2H)-pyridazinone derivatives, particularly those featuring arylpiperazinylalkyl side chains, suggests potential interactions with various receptor systems, including the adrenergic system. These moieties are common pharmacophores in ligands targeting G-protein coupled receptors.

A series of 4-amino-3(2H)-pyridazinones substituted at the N-2 position with arylpiperazinylalkyl groups were synthesized and evaluated for their antinociceptive activity. nih.gov This activity is often mediated by adrenergic and other neurotransmitter systems. In these studies, several compounds were found to significantly reduce pain responses in animal models. nih.gov Notably, compound 12e (4-amino-6-methyl-2-[3-(4-p-tolylpiperazin-1-yl)propyl]-3(2H)-pyridazinone) was identified as being almost 40-fold more potent than the structurally related drug, Emorfazone. nih.govresearchgate.net While these studies focus on the resulting physiological effect (antinociception), the chemical structures implicate an interaction with receptors prevalent in the central nervous system.

Signaling Pathway Modulation by Pyridazinone Derivatives

Pyridazinone derivatives have been shown to modulate critical signaling pathways primarily through the inhibition of key enzymes like cyclooxygenases and phosphodiesterases.

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. mdpi.com The pyridazinone core has been a focal point for developing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs. cu.edu.egnih.gov

Research has led to the synthesis of pyridazinone derivatives with potent and selective COX-2 inhibitory activity. cu.edu.eg One study reported a series of 6-(2-arylethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones. cu.edu.eg Among these, compound 3g was the most selective COX-2 inhibitor, with a selectivity index of 11, comparable to the well-known COX-2 inhibitor Celecoxib. It also exhibited a potent IC₅₀ value of 43.84 nM against COX-2. cu.edu.eg Molecular docking studies of compound 3g revealed that it fits well within the COX-2 active site, with its sulfamylphenyl moiety interacting with key residues, explaining its high potency and selectivity. cu.edu.eg

Another study focused on pyrrolo[3,4-d]pyridazinone derivatives, which were also found to be selective COX-2 inhibitors. mdpi.com These findings underscore the potential of the pyridazinone scaffold in designing new anti-inflammatory agents that specifically target the COX-2 pathway. mdpi.comnih.gov

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, thereby regulating numerous cellular processes. researchgate.net Inhibition of specific PDE isoenzymes is a therapeutic strategy for various conditions, including inflammatory diseases and cardiovascular disorders. researchgate.netencyclopedia.pub Pyridazine (B1198779) and pyridazinone derivatives have been identified as inhibitors of several PDE families, including PDE3, PDE4, and PDE5. researchgate.net

PDE4, in particular, has been a target for anti-inflammatory therapies, especially for respiratory diseases like asthma and COPD. nih.govrsc.org A series of pyridazinone derivatives bearing an indole (B1671886) moiety were developed as potential PDE4 inhibitors. encyclopedia.pubnih.gov Compound 4ba (4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one) showed promising activity, with 64% inhibition of the PDE4B isoform at a 20 µM concentration and an IC₅₀ of 251 nM. encyclopedia.pubnih.gov This compound displayed a favorable selectivity profile for the PDE4B isoform over other isoforms, which is considered advantageous for minimizing side effects. nih.gov

Other studies have explored pyridazinone analogues as inhibitors of PDE3, which is a target for heart failure. researchgate.net The development of dual PDE3/4 inhibitors has also been an area of interest, starting from the non-selective PDE inhibitor Ibudilast and modifying its structure with a pyridazinone heterocycle. drugbank.com

In Vitro Biological Activity Evaluation Methodologies

A variety of robust in vitro methodologies are employed to evaluate the biological activity of 4-amino-3(2H)-pyridazinone analogues and to elucidate their mechanisms of action.

For enzyme inhibition studies, standardized assays are crucial. The inhibitory activity against FABP4 is commonly determined using a competitive fluorescence displacement assay. nih.gov This method measures the ability of a test compound to displace a fluorescently labeled ligand from the protein's binding site, with the resulting decrease in fluorescence intensity being proportional to the compound's binding affinity. nih.gov

The evaluation of COX-1 and COX-2 inhibition is typically performed using a colorimetric inhibitor screening assay. mdpi.com This assay measures the peroxidase component of the COX enzymes. The peroxidase activity is colorimetrically assayed by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at a specific wavelength (590 nm). The inhibition of this reaction by a test compound allows for the calculation of IC₅₀ values. mdpi.comnih.gov

To assess PDE inhibition, researchers use specific enzyme activity assays for each isoform. nih.gov For example, the potential inhibitory activity on the PDE4B subtype is often screened first to identify compounds with a desirable selectivity profile. nih.gov These assays typically measure the conversion of the cyclic nucleotide substrate (e.g., cAMP) to its monophosphate form in the presence and absence of the inhibitor.

For receptor binding profiling, while direct binding assays were not detailed in the reviewed literature for adrenergic receptors, functional assays are commonly used. The mouse abdominal constriction model, for instance, is an in vivo method used to evaluate the antinociceptive effects of compounds, which can indirectly suggest interaction with receptors involved in pain signaling pathways. nih.gov

Cell-Based Assays (e.g., Antiproliferative Activity Assessment)

Cell-based assays are fundamental in determining the cytotoxic and antiproliferative effects of chemical compounds on various cancer cell lines. Several studies have evaluated 4-amino-3(2H)-pyridazinone analogues for their potential as anticancer agents.

A series of novel 3(2H)-pyridazinone derivatives featuring a piperazinyl linker were synthesized and evaluated for their antiproliferative effects against gastric adenocarcinoma (AGS) cells. nih.govresearchgate.net The activity of these compounds was assessed using MTT and LDH assays, with doxorubicin (B1662922) serving as a positive control. nih.gov Among the synthesized compounds, two derivatives, identified as compounds 12 and 22 , were found to be the most promising. nih.govresearchgate.net Further analysis suggested that their mechanism may involve the induction of oxidative stress, evidenced by the release of hydrogen peroxide and observed morphological changes like cell blebbing. researchgate.net

In another study, a new class of 4-chloro-5-(cyclic/acyclic amino)-2-p-tolyl-(2H)-pyridazin-3-one derivatives was synthesized and screened for in vitro cytotoxic activity against a panel of human cancer cell lines, including liver (HEP3BPN 11), breast (MDA 453), and leukemia (HL60). cbijournal.com The cytotoxicity was measured after 48 hours of incubation using an MTT assay. cbijournal.com Several derivatives demonstrated notable activity, with compounds 4a and 4e showing significant cytotoxicity against the HEP3BPN 11 liver cancer cell line, and compound 4e also showing high cytotoxicity against the MDA 453 breast cancer cell line. cbijournal.com Specifically, compound 4b was potent against the HL60 leukemia cell line. cbijournal.com

Antiproliferative Activity of 4-Amino-3(2H)-Pyridazinone Analogues

CompoundCell LineAssay TypeActivity (% Inhibition)Reference
4aHEP3BPN 11 (Liver Cancer)MTT76.78 ± 0.7 cbijournal.com
4bHL60 (Leukemia)MTT71.55 ± 0.88 cbijournal.com
4eHEP3BPN 11 (Liver Cancer)MTT79.04 ± 0.2 cbijournal.com
MDA 453 (Breast Cancer)73.09 ± 0.1
Doxorubicin (Standard)HEP3BPN 11 (Liver Cancer)MTT84.46 ± 0.73 cbijournal.com

Biochemical Assays (e.g., Enzyme Activity Modulation and Screening)

Biochemical assays are crucial for identifying the specific molecular targets of a compound, such as enzymes or receptors. The pyridazin-3(2H)-one core has been identified as a key pharmacophore in inhibitors of various enzymes implicated in cancer, including PARP, DHFR, B-RAF, BTK, FGFR, and FER. tandfonline.com

A significant area of investigation has been the inhibition of Fatty Acid Binding Protein 4 (FABP4). nih.govmdpi.com FABPs are carriers for fatty acids and are involved in various pathological processes, including cancer. nih.gov To identify new FABP4 inhibitors, researchers have utilized fluorescence-based displacement assays. nih.gov In this type of assay, a fluorescent probe (like Dansyl-aminoundecanoic acid, DAUDA) binds to the active site of FABP4, resulting in a high fluorescence signal. When a test compound successfully displaces the probe by binding to the same site, a reduction in fluorescence intensity is observed, indicating inhibitory activity. nih.gov

Through this screening method, several 4-amino and 4-ureido pyridazinone-based derivatives were identified as potent FABP4 inhibitors. nih.govmdpi.com After an initial screening at a single concentration, the most effective compounds were selected for determining their half-maximal inhibitory concentration (IC₅₀) values. mdpi.com Notably, compound 25a demonstrated potent inhibition of FABP4 with an IC₅₀ value of 2.97 µM, which was more potent than the reference compound, arachidonic acid (IC₅₀ of 3.42 µM). mdpi.com Further optimization of this scaffold led to the identification of analogue 14e as an even more potent inhibitor, with an IC₅₀ of 1.57 µM. researchgate.net

Inhibition of FABP4 by 4-Amino-3(2H)-Pyridazinone Analogues

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)Reference
25aFABP4Fluorescence Displacement2.97 mdpi.com
14eFABP4Fluorescence Displacement1.57 researchgate.net
Arachidonic Acid (Reference)FABP4Fluorescence Displacement3.42 mdpi.com

Computational and Theoretical Chemistry Studies on Pyridazinone Systems

Molecular Docking and Virtual Screening Approaches in Pyridazinone Research

Molecular docking and virtual screening are pivotal computational techniques in drug discovery, allowing for the prediction of binding affinities and interaction modes between ligands and target proteins. wjarr.comtandfonline.com These methods are instrumental in identifying promising lead compounds from large chemical libraries. wjarr.commdpi.com

In the context of pyridazinone research, molecular docking studies have been extensively employed to elucidate the binding mechanisms of various derivatives with their biological targets. For instance, studies have explored the docking of pyridazinone analogs into the active sites of enzymes like HIV reverse transcriptase, xanthine (B1682287) oxidoreductase, and cyclin-dependent kinases. researchgate.nettandfonline.comrjptonline.org These investigations have revealed key interactions, such as hydrogen bonding and hydrophobic contacts, that govern the binding affinity and selectivity of these compounds. tandfonline.comnih.gov

Virtual screening approaches, often used in tandem with molecular docking, have facilitated the discovery of novel pyridazinone-based inhibitors. wjarr.comnih.govnih.gov By screening large databases of compounds, researchers have identified pyridazinone scaffolds with potential therapeutic applications, including anti-HIV, antioxidant, and anticancer activities. researchgate.nettandfonline.comrjptonline.org For example, a two-step inverse virtual screening analysis of a library of 52 pyridazinone-based small molecules suggested aspartate aminotransferase as a potential target. nih.gov

A notable application of these techniques is in the development of 4-amino and 4-ureido pyridazin-3(2H)-one derivatives as fatty acid binding protein 4 (FABP4) inhibitors. nih.gov Through a computer-assisted molecular design approach, novel and potent inhibitors were identified and subsequently synthesized and evaluated. nih.gov

The general workflow for these studies involves preparing the 3D structures of the pyridazinone ligands and the target protein, followed by docking simulations using software like PyRx-Virtual Screening Tool or Molegro Virtual Docker. wjarr.comresearchgate.net The results are then analyzed to identify the most favorable binding poses and to understand the structure-activity relationships. researchgate.net

Table 1: Selected Molecular Docking Studies of Pyridazinone Derivatives

Pyridazinone Derivative ClassTarget ProteinKey Findings
Dihydropyridazin-3(2H)-onesAntifungal, Antibacterial, and Antihelmintic protein targetsIdentified compounds with good binding affinity scores, suggesting potential antimicrobial activity. wjarr.com
Di/Trisubstituted PyridazinonesXanthine OxidoreductaseDemonstrated good selectivity and identified that electron-withdrawing groups and heterocyclic rings enhance antioxidant activity. researchgate.net
6-Aryl-pyridazinones and 2-(N-substituted)-6-aryl-pyridazinonesHIV Reverse TranscriptaseShowed favorable binding interactions, with some compounds exhibiting good docking scores comparable to the reference drug Doravirine. tandfonline.comtandfonline.com
Pyridopyridazin-6-onesp38-α Mitogen-Activated Protein Kinase (MAPK)Revealed key binding orientations and provided insights for designing compounds with improved anti-inflammatory activity. youtube.com

Quantum Chemical Calculations for Pyridazinone Derivatives

Quantum chemical calculations provide a theoretical framework for understanding the electronic structure and properties of molecules. researchgate.netyoutube.com These methods are crucial for predicting molecular geometry, reactivity, and spectroscopic properties, offering valuable information that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a widely used method for studying pyridazinone systems due to its balance of accuracy and computational cost. gsconlinepress.comresearchgate.netijsr.netindexcopernicus.com DFT calculations allow for the optimization of molecular geometries and the prediction of various electronic properties. gsconlinepress.comresearchgate.netijsr.netindexcopernicus.com

Studies on pyridazinone derivatives have utilized DFT to investigate their structural parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For example, the B3LYP functional with various basis sets, such as 6-31G* and 6-311G(d,p), has been employed to calculate properties like total energy, dipole moment, and rotational constants. researchgate.netgsconlinepress.combhu.ac.in These calculations have been instrumental in correlating the molecular structure of pyridazinone derivatives with their observed biological activities, such as corrosion inhibition and antibacterial effects. researchgate.netmdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.netmdpi.com

In the study of pyridazinone derivatives, FMO analysis has been used to understand their reactivity and potential as inhibitors. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. mdpi.com For instance, FMO analysis of dihydropyridazin-3(2H)-one derivatives showed a low energy gap, suggesting their chemical reactivity. researchgate.net Similarly, studies on other pyridazinone analogs have used FMO analysis to correlate their electronic properties with their observed biological activities. mdpi.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.dewolfram.commdpi.com The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). bhu.ac.inuni-muenchen.de

For pyridazinone derivatives, MEP analysis has been employed to identify the reactive sites and understand their intermolecular interactions. researchgate.netresearchgate.net Studies have shown that the negative potential is often localized around the oxygen and nitrogen atoms of the pyridazinone ring, indicating these as likely sites for electrophilic interaction. researchgate.netresearchgate.net For example, in 4-ethoxy-2-methyl-5-(4-morpholinyl)-3(2H)-pyridazinone, the MEP map revealed the electronegative nature of the nitrogen atom sites. researchgate.net This information is crucial for understanding how these molecules interact with biological targets and for designing new derivatives with enhanced binding affinities. researchgate.net

Table 2: Key Quantum Chemical Parameters for Pyridazinone Derivatives

ParameterDescriptionSignificance in Pyridazinone Research
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule. researchgate.net
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule. researchgate.net
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and potential for biological activity. mdpi.com
Dipole Moment A measure of the overall polarity of the molecule.Influences solubility and interactions with polar biological environments. gsconlinepress.com
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and reactive sites.Helps in understanding intermolecular interactions and predicting binding modes. researchgate.netresearchgate.net

Advanced Modeling Investigations for Rational Molecular Design of Pyridazinones

The integration of various computational techniques has paved the way for the rational design of novel pyridazinone derivatives with desired pharmacological properties. wjarr.comnih.govnih.gov Advanced modeling investigations combine structure-based and ligand-based approaches to create predictive models that guide the synthesis of new compounds. wjarr.comnih.gov

Rational molecular design of pyridazinones often starts with the identification of a biological target and the use of virtual screening and molecular docking to find initial hit compounds. wjarr.comnih.gov Subsequently, quantitative structure-activity relationship (QSAR) studies can be performed to build models that correlate the structural features of pyridazinone derivatives with their biological activity. youtube.com These models, along with insights from quantum chemical calculations, help in optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov

For example, the design of novel pyridazinone-based EED inhibitors for prostate cancer involved virtual screening to identify a hit compound, which was then optimized through extensive structure-activity relationship studies. nih.gov This approach led to the discovery of a potent inhibitor with significant anti-proliferative activity. nih.gov Similarly, the development of pyridazinone derivatives as MAO-B inhibitors was guided by hypotheses about the structural requirements for activity, which were then tested through synthesis and biological evaluation. nih.gov

These advanced modeling techniques not only accelerate the drug discovery process but also provide a deeper understanding of the molecular mechanisms underlying the activity of pyridazinone compounds.

Non Therapeutic Research Applications of Pyridazinone Derivatives

Agricultural and Horticultural Applications

Pyridazinone derivatives are extensively utilized in agricultural research due to their potent biological effects on various organisms. nih.govnih.gov These compounds have been investigated for their roles as herbicides, insecticides, acaricides, nematicides, and plant growth regulators. benthamdirect.comacs.orgahdb.org.uk The inherent bioactivity of the pyridazinone core, combined with the ability to readily functionalize the ring at multiple positions, allows for the fine-tuning of their biological and chemical properties. digitellinc.com

Herbicidal Activities and Mechanisms of Action

Pyridazinone derivatives are a well-established class of herbicides, with several compounds commercialized for weed control. acs.org Their primary mechanisms of action often involve the disruption of essential plant physiological processes.

One of the most common modes of action for pyridazinone herbicides is the inhibition of photosynthesis. wssa.netcambridge.org These compounds can interfere with the electron transport chain in photosystem II (PSII) by binding to the D1 protein, thereby blocking the flow of electrons and halting the production of ATP and NADPH, which are crucial for plant growth. wssa.net For instance, the herbicide pyrazon, a pyridazinone derivative, is known to inhibit the Hill reaction and photosynthesis. cambridge.org

Another significant herbicidal mechanism of pyridazinone derivatives is the inhibition of carotenoid biosynthesis. nih.gov Carotenoids are vital pigments that protect chlorophyll (B73375) from photooxidation. By inhibiting enzymes like phytoene (B131915) desaturase (PDS), pyridazinone herbicides such as norflurazon (B1679920) block the formation of carotenoids, leading to the bleaching of plant tissues and eventual death. acs.orgacs.org

Furthermore, some pyridazinone derivatives act as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), an enzyme critical for chlorophyll biosynthesis in plants. acs.org Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption and necrosis. acs.org

Table 1: Herbicidal Mechanisms of Pyridazinone Derivatives

Mechanism of ActionTarget Enzyme/ProcessExample Pyridazinone HerbicideReference(s)
Inhibition of PhotosynthesisPhotosystem II (PSII) D1 proteinPyrazon wssa.netcambridge.org
Inhibition of Carotenoid BiosynthesisPhytoene Desaturase (PDS)Norflurazon acs.orgnih.govacs.org
Inhibition of Chlorophyll BiosynthesisProtoporphyrinogen IX Oxidase (PPO)Flufenpyr-ethyl acs.org

Insecticidal, Acaricidal, and Nematicidal Properties of Pyridazinones

The structural diversity of pyridazinone derivatives has led to the discovery of compounds with significant insecticidal, acaricidal (effective against mites and ticks), and nematicidal (effective against nematodes) properties. nih.govbenthamdirect.comacs.org Research has demonstrated that modifications to the pyridazinone scaffold can yield compounds with potent activity against a range of agricultural pests. bibliomed.org

For example, certain mesoionic pyrido[1,2-α]pyrimidinone derivatives containing a neonicotinoid moiety have shown remarkable insecticidal properties against aphids. nih.gov One such compound, I13, exhibited a 92% mortality rate against Aphis craccivora at a concentration of 100 μg/mL. nih.gov The insecticidal action of these compounds can involve various mechanisms, including disruption of the nervous system. nih.gov

The development of pyridazinone-based insecticides is an active area of research, with a focus on creating novel compounds with high efficacy and favorable environmental profiles. researchgate.net

Plant Growth Regulation Studies with Pyridazinone Compounds

Beyond their pesticidal activities, pyridazinone derivatives have also been investigated for their potential as plant growth regulators (PGRs). nih.govahdb.org.uk PGRs are chemical substances used to modify plant growth in various ways, such as suppressing shoot growth, increasing branching, or altering flowering and fruit development. ontario.ca

Some pyridazinone compounds have been shown to influence plant hormone biosynthesis and signaling pathways. ahdb.org.uk For instance, certain derivatives can inhibit the biosynthesis of gibberellins, a class of plant hormones that promote cell elongation and shoot growth. ahdb.org.ukontario.ca This inhibition can lead to more compact and robust plants, a desirable trait in many horticultural and agricultural applications.

Additionally, some 3(2H)-pyridazinone derivatives have been identified as potential plant activators. nih.gov Plant activators are compounds that induce a plant's own defense mechanisms against pathogens without having direct antimicrobial activity. nih.gov This approach offers a more sustainable and eco-friendly strategy for disease management in crops. nih.gov

Industrial and Materials Science Applications

The unique chemical properties of the pyridazinone ring make it a valuable building block in synthetic chemistry and a potential component in the development of advanced materials. core.ac.uk

Pyridazinones as Building Blocks for Complex Chemical Compounds

The pyridazinone scaffold serves as a versatile starting material for the synthesis of more complex heterocyclic compounds. mdpi.comnih.gov The presence of multiple reaction sites on the ring allows for a wide range of chemical transformations, enabling the construction of diverse molecular architectures. core.ac.uk

For instance, pyridazinone derivatives can be used in condensation and cyclization reactions to form fused heterocyclic systems, such as pyrido[3,4-c]pyridazines. mdpi.com These more complex structures can exhibit unique chemical and physical properties, making them of interest for various applications. The ability to readily modify the pyridazinone core has made it an attractive platform for combinatorial chemistry and the generation of compound libraries for screening in various research areas.

Potential in Polymer and Advanced Material Development

While the primary focus of pyridazinone research has been in the life sciences, there is growing interest in their potential application in materials science. The inherent polarity and hydrogen-bonding capabilities of the pyridazine (B1198779) ring suggest that these compounds could be incorporated into polymers to influence their physical and chemical properties. nih.gov

The robust nature of the pyridazine ring and its potential for π-π stacking interactions could be exploited in the design of novel organic materials with specific electronic or optical properties. nih.gov Although this area of research is still in its early stages, the versatility of pyridazinone chemistry suggests that these compounds may find future applications in the development of functional polymers and other advanced materials.

Future Directions and Emerging Research Avenues for Pyridazinone Chemistry

Development of Novel and Efficient Synthetic Routes for Pyridazinone Analogues

The synthesis of pyridazinone derivatives is a cornerstone of their continued exploration. benthamdirect.com Traditional methods, while effective, often present challenges in terms of yield, regioselectivity, and functional group tolerance. organic-chemistry.org Future research will undoubtedly focus on overcoming these limitations by developing novel and more efficient synthetic strategies.

One promising avenue is the use of metal-catalyzed cross-coupling reactions, which have revolutionized the synthesis of complex organic molecules. organic-chemistry.org Techniques like Suzuki and Sonogashira couplings could be adapted to introduce a wide array of substituents onto the pyridazinone core, allowing for the creation of diverse chemical libraries for biological screening. mdpi.com Another area of interest is the exploration of one-pot, multi-component reactions. nih.gov These reactions, where multiple chemical transformations occur in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes. nih.gov

Furthermore, the development of stereoselective synthetic methods will be crucial for producing enantiomerically pure pyridazinone analogues. Many biologically active molecules exist as a single enantiomer, and the ability to selectively synthesize the desired stereoisomer is paramount for optimizing pharmacological activity and minimizing off-target effects. Researchers are also investigating the use of flow chemistry, a technique where reactions are carried out in a continuous stream rather than in a batch-wise manner. This approach can lead to improved reaction control, higher yields, and enhanced safety.

Recent synthetic strategies for pyridazinone derivatives include:

Cyclization of β-(aminophenyl) propionic acid with hydrazine (B178648) hydrate (B1144303). researchgate.netresearchgate.net

Reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with indole (B1671886) followed by cyclocondensation. nih.gov

One-pot multistep reaction of para-substituted acetophenones with glyoxalic acid and hydrazine hydrate. nih.gov

Opening of an isoxazole (B147169) nucleus followed by alkylation. nih.gov

Exploration of Undiscovered Biological Activities and Target Interactions

While pyridazinone derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, there remains a vast, unexplored landscape of potential therapeutic applications. benthamdirect.comnih.gov Future research will focus on identifying novel biological targets and elucidating the mechanisms of action for pyridazinone-based compounds.

A key area of investigation will be the exploration of their potential as inhibitors of enzymes that are currently considered "undruggable." youtube.com Advances in our understanding of protein structure and function, coupled with high-throughput screening technologies, will enable the identification of novel pyridazinone-based inhibitors for a range of diseases. For instance, recent studies have identified pyridazinone derivatives as potent inhibitors of transient receptor potential canonical 5 (TRPC5), showing promise for the treatment of renal injury. nih.gov

Moreover, the investigation of pyridazinone analogues as modulators of protein-protein interactions represents a significant frontier in drug discovery. These interactions play a critical role in numerous cellular processes, and their dysregulation is implicated in many diseases. The development of pyridazinone-based molecules that can selectively disrupt or stabilize these interactions could lead to the development of entirely new classes of therapeutic agents. The interaction of pyridazinone derivatives with targets like the fatty acid-binding protein 4 (FABP4) and the Trypanosoma cruzi proteasome is an active area of research. uel.ac.ukacs.org

Biological TargetPotential Therapeutic Application
Monoamine Oxidase-B (MAO-B) nih.govNeurodegenerative diseases nih.gov
Phosphodiesterase 4 (PDE4) nih.govInflammatory diseases nih.gov
Discoidin Domain Receptor 1 (DDR1) nih.govInflammatory bowel disease nih.gov
Protoporphyrinogen (B1215707) IX Oxidase (PPO) acs.orgHerbicidal agents acs.org
VEGFR-2 nih.govCancer, Microbial Infections nih.gov

Advanced Computational Modeling and Artificial Intelligence-Driven Molecular Discovery in Pyridazinone Research

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize the discovery and development of new pyridazinone-based drugs. nih.govacs.org These technologies can significantly accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates. youtube.com

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes of pyridazinone derivatives to their biological targets. nih.govmdpi.com This information is invaluable for understanding structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors. nih.gov For example, molecular docking studies have been instrumental in identifying pyridazinone derivatives as selective inhibitors of human monoamine oxidase-B. nih.gov

Furthermore, the application of AI and machine learning algorithms is transforming the field of drug discovery. youtube.combiorxiv.org These technologies can be used to analyze vast datasets of chemical structures and biological activities to identify novel scaffolds and predict the properties of new molecules. researchgate.net Generative models, a type of AI, can even design entirely new molecules with desired properties, opening up unprecedented possibilities for the discovery of innovative pyridazinone-based therapeutics. acs.org Deep learning-based approaches have already been successfully applied to the design of selective DDR1 inhibitors based on the pyrazolo[3,4-d]pyridazinone scaffold. nih.govacs.org

Sustainable and Green Synthesis Methodologies for Pyridazinone Production

In an era of increasing environmental awareness, the development of sustainable and green synthesis methodologies for the production of pyridazinones is of paramount importance. nih.gov Traditional chemical synthesis often relies on the use of hazardous reagents, toxic solvents, and energy-intensive processes. Future research will focus on developing more environmentally benign alternatives.

One promising approach is the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations. sciencedaily.com Biocatalytic methods often offer high selectivity, operate under mild reaction conditions, and generate less waste compared to traditional chemical methods. The use of naturally occurring bacteria to transform industrial waste into valuable chemical intermediates is a prime example of green chemistry in action. sciencedaily.com

Another key aspect of green chemistry is the use of alternative, more environmentally friendly solvents. rsc.org Water, supercritical fluids, and ionic liquids are all being explored as potential replacements for volatile organic compounds (VOCs) that are commonly used in chemical synthesis. Additionally, the development of solvent-free reaction conditions is a major goal in green chemistry. Microwave-assisted synthesis and mechanochemistry are two techniques that can often be carried out without the need for a solvent, leading to significant reductions in waste and energy consumption. The principles of green chemistry are increasingly being applied to the synthesis of various heterocyclic compounds, including pyrazoles, a related class of nitrogen-containing heterocycles. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-Ethyl-4-amino-3(2H)-pyridazinone, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via refluxing stoichiometric amounts of 2-acetylpyridine derivatives with hydrazine analogs in ethanol, followed by solvent removal and crystallization. Key parameters include:
  • Reflux time : 3–6 hours to ensure complete cyclization .
  • Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both reactants.
  • Yield optimization : Cooling the reaction mixture post-reflux promotes crystallization, improving yield (e.g., 90% in ). Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane).

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

  • Methodological Answer : Combine 1H/13C NMR to identify proton environments (e.g., NH2 at δ 5.2–5.5 ppm, pyridazinone ring protons at δ 6.8–7.5 ppm) and carbon signals. IR spectroscopy confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH2 bend at ~1600 cm⁻¹). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ m/z ≈ 167.1) .

Q. What are the foundational steps for assessing the compound’s solubility and stability in biological buffers?

  • Methodological Answer :
  • Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Measure saturation concentration via UV-Vis at λmax (~280 nm for pyridazinones).
  • Stability : Incubate at 37°C in PBS and analyze degradation products using HPLC (C18 column, acetonitrile/water gradient). Compare peak areas over 24–72 hours .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity and binding affinity of this compound?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Set grid boxes around active sites and validate with known inhibitors.
  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .

Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, IC50 protocols) across studies.
  • Dose-response validation : Replicate experiments under standardized conditions (e.g., MTT assay in HepG2 cells, 48-hour exposure).
  • SAR table :
SubstituentPositionBiological Activity (IC50 μM)Source
-Cl412.3 (Antiplatelet)
-OCH368.7 (Anticancer)

Contradictions often arise from substituent positioning and assay variability .

Q. How can reaction mechanisms for pyridazinone functionalization be elucidated to minimize byproducts?

  • Methodological Answer :
  • Kinetic studies : Use in-situ FTIR to track intermediate formation (e.g., enolate intermediates during alkylation).
  • Isotopic labeling : Introduce 13C at the pyridazinone carbonyl to trace reaction pathways via 13C NMR.
  • Byproduct analysis : Identify side products (e.g., dimerization via LC-MS) and adjust stoichiometry or temperature .

Q. What experimental designs improve the predictive power of QSAR models for pyridazinone derivatives?

  • Methodological Answer :
  • Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters.
  • Cross-validation : Use k-fold (k=5) to assess model robustness.
  • External validation : Test against a blind library of 20 derivatives with known activities. Tools like MOE or Schrodinger Suite streamline this process .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.